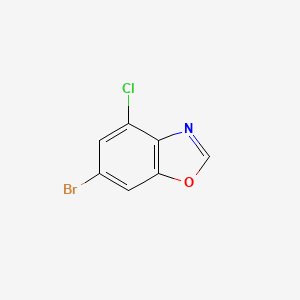

6-Bromo-4-chloro-1,3-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENCUNFSRYXZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Strategic Functionalization of the 6 Bromo 4 Chloro 1,3 Benzoxazole Core

Electrophilic Aromatic Substitution Patterns in Halogenated Benzoxazoles

The benzoxazole (B165842) ring system is generally electron-rich, making it susceptible to electrophilic aromatic substitution. However, the positions of substitution are directed by the existing substituents on the benzene (B151609) ring. In the case of 6-bromo-4-chloro-1,3-benzoxazole, the directing effects of the halogen atoms and the fused oxazole (B20620) ring influence the regioselectivity of incoming electrophiles.

Halogens are deactivating groups yet are ortho, para-directing. The oxazole ring also influences the electron density of the benzene portion of the molecule. The interplay of these electronic effects dictates the preferred sites for electrophilic attack. Typically, electrophilic substitution on the benzoxazole core can be challenging due to the deactivating nature of the halogens. However, under forcing conditions or with strong electrophiles, substitution may occur. The most likely positions for substitution would be C5 and C7, which are ortho and para to the directing groups.

Further research into the specific electrophilic aromatic substitution reactions of this compound is needed to fully elucidate the substitution patterns and reaction outcomes.

Nucleophilic Substitution Reactions on the Benzoxazole Scaffold

The halogen substituents on the this compound core are potential sites for nucleophilic substitution reactions. The reactivity of the halogens towards nucleophilic attack depends on their position and the reaction conditions. Generally, the chlorine atom at the C4 position is expected to be more susceptible to nucleophilic displacement than the bromine atom at the C6 position due to the electronic influence of the adjacent oxazole ring.

Common nucleophiles such as amines, alkoxides, and thiolates can be employed to displace the halogen atoms, leading to the formation of new C-N, C-O, and C-S bonds, respectively. These reactions often require elevated temperatures and may be facilitated by the use of a base. The selective substitution of one halogen over the other can potentially be achieved by carefully controlling the reaction conditions. For instance, the reaction of 4-chloro-2-bromoaniline with certain nucleophiles has been demonstrated. nih.gov

Palladium and Copper-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. Both the bromo and chloro substituents on the this compound scaffold can participate in these reactions, providing access to a wide array of derivatives. researchgate.netrsc.org Palladium and copper catalysts are commonly employed for these transformations. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. rsc.orgnih.govscielo.brresearchgate.net This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of various functional groups. nih.govscielo.br In the context of this compound, both the C-Br and C-Cl bonds can undergo Suzuki-Miyaura coupling.

The relative reactivity of the C-Br and C-Cl bonds often allows for selective coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling the selective introduction of an aryl or heteroaryl group at the C6 position. Subsequent coupling at the C4 position can be achieved under more forcing conditions or with a different catalyst system. nih.gov A variety of palladium catalysts, such as those based on phosphine (B1218219) ligands, are effective for these transformations. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Catalyst | Base | Solvent | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl2 | Na2CO3 | Toluene/Water | 6-bromo-quinazoline, boronic acid ester | Unsymmetrical quinazolinylphenyl-1,3,4-thiadiazole | High | mdpi.com |

| CataXCium A Pd G3 | K3PO4 | Dioxane/Water | ortho-bromoanilines, boronic esters | Diversified anilines | Good to excellent | nih.gov |

This table presents examples of Suzuki-Miyaura reactions with similar substrates to illustrate the potential transformations of this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The C-Br and C-Cl bonds of this compound can both serve as coupling partners in Sonogashira reactions.

Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the C6 position. nih.gov Various palladium catalysts, including PdCl2(PPh3)2, are effective for this transformation. nih.govacs.org Copper-free Sonogashira coupling protocols have also been developed, offering advantages in terms of catalyst purity and reduced side reactions. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Catalyst | Co-catalyst | Base | Solvent | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| PdCl2(PPh3)2 | CuI | Et3N | Toluene | 4-bromo-6H-1,2-oxazine, terminal alkyne | 4-alkynyl-6H-1,2-oxazine | Good | nih.gov |

| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Aryl bromides, alkynes | Coupled products | Up to 97% | nih.gov |

This table provides examples of Sonogashira reactions with analogous substrates to demonstrate the potential applications for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govresearchgate.net This reaction is a powerful method for introducing a wide range of nitrogen-containing functional groups onto the benzoxazole core.

Both the C-Br and C-Cl bonds of this compound can participate in Buchwald-Hartwig amination. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. nih.govresearchgate.net The reactivity difference between the C-Br and C-Cl bonds can be exploited for the sequential introduction of different amine nucleophiles.

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Catalyst/Ligand | Base | Solvent | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| TrixiePhos/Pd | t-BuOLi | Toluene | Bromobenzene, carbazole | N-arylated carbazole | Not specified | nih.gov |

| XPhos/Pd | t-BuONa | Toluene | Bromobenzene, diphenylamine | N-arylated diphenylamine | Not specified | nih.gov |

This table showcases examples of Buchwald-Hartwig amination with similar substrates to illustrate the potential for N-functionalization of this compound.

Directed ortho-Metalation and Lithiation Strategies for Further Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca

In the context of this compound, the oxazole nitrogen atom can potentially act as a directing group, facilitating lithiation at the C7 position. However, the presence of the halogen atoms introduces complexity, as metal-halogen exchange can be a competing reaction, particularly with the C-Br bond. uwindsor.ca The choice of the organolithium reagent and reaction conditions is critical to favor either directed ortho-metalation or halogen-metal exchange. uwindsor.ca

If lithiation is successful, the resulting organolithium species can be trapped with various electrophiles to introduce a wide range of functional groups at the C7 position, further expanding the synthetic utility of the this compound scaffold.

Exploiting Halogen Atoms for Further Chemical Transformations (e.g., halogen-metal exchange)

The presence of both bromine and chlorine atoms on the benzoxazole ring of this compound allows for selective functionalization, a key strategy in the synthesis of complex molecular architectures. The differing carbon-halogen bond strengths and electronegativities of bromine and chlorine are the basis for this selectivity. In general, the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to both oxidative addition in palladium-catalyzed cross-coupling reactions and to halogen-metal exchange. wikipedia.org

Halogen-metal exchange is a powerful and widely utilized method for the preparation of organometallic intermediates from organic halides. wikipedia.org This reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, meaning that a bromo-substituent will react preferentially over a chloro-substituent in a dihalogenated compound. wikipedia.orgstackexchange.com

In the context of this compound, this reactivity difference can be exploited to selectively generate a lithiated intermediate at the 6-position. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the organolithium reagent, it is possible to achieve a high degree of chemoselectivity, leaving the chloro-substituent at the 4-position intact. This monolithiated species can then be trapped with a variety of electrophiles to introduce new functional groups at the C-6 position.

While specific research detailing the halogen-metal exchange on this compound is not extensively documented in publicly available literature, the established principles of organometallic chemistry allow for a strong prediction of its behavior. The expected selective halogen-metal exchange is depicted in the following reaction scheme:

Scheme 1: Predicted Selective Halogen-Metal Exchange of this compound

This selective functionalization provides a route to a wide array of 6-substituted-4-chloro-1,3-benzoxazole derivatives, which would be challenging to synthesize through other methods. The remaining chlorine atom at the 4-position can then be targeted for subsequent transformations, such as further cross-coupling reactions, offering a stepwise approach to the synthesis of polysubstituted benzoxazoles.

Table 1: Predicted Selectivity in Halogen-Metal Exchange of Dihalo-Substituted Aromatic Compounds

| Starting Material | Reagent | Predicted Major Intermediate | Subsequent Product with Electrophile (E+) |

| This compound | n-Butyllithium | 4-Chloro-6-lithio-1,3-benzoxazole | 4-Chloro-6-E-1,3-benzoxazole |

| 1-Bromo-4-iodobenzene | n-Butyllithium | 4-Bromo-1-lithiobenzene | 1-Bromo-4-E-benzene |

| 2,4-Dibromopyridine | n-Butyllithium | 2-Bromo-4-lithiopyridine | 2-Bromo-4-E-pyridine |

Advanced Computational and Theoretical Studies of 6 Bromo 4 Chloro 1,3 Benzoxazole and Its Analogues

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and other key electronic characteristics. Studies on various substituted benzoxazoles have consistently employed DFT to elucidate their structure-property relationships. researchgate.netbohrium.comnih.gov

Molecular Geometry Optimization and Conformation Analysis

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 6-Bromo-4-chloro-1,3-benzoxazole, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The benzoxazole (B165842) ring system itself is planar. nih.gov

In computational studies of analogous benzoxazole derivatives, geometry optimizations are typically performed using various basis sets, such as B3LYP/6-311++g(d,p). nih.gov For instance, in a study on 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the bond lengths and angles were determined and found to be in good agreement with experimental X-ray crystallography data of similar benzoxazole derivatives. nih.gov A computational study on a bis(benzoxazole)-based overcrowded alkene also utilized DFT calculations to understand the different stable conformers that arise from single-bond rotations. acs.orgnih.govrug.nl This highlights the capability of these methods to explore the conformational landscape of complex molecules.

Due to the lack of specific literature on this compound, a representative data table for its optimized geometry cannot be provided. However, based on studies of similar halogenated benzoxazoles, it is expected that the C-Br and C-Cl bond lengths would be consistent with typical values for such bonds on an aromatic ring. The fusion of the benzene (B151609) and oxazole (B20620) rings creates a rigid structure, and the substitution pattern is the primary determinant of its electronic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions, charge transfer)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

In studies of benzoxazole derivatives, the HOMO and LUMO energy levels and their distributions are routinely calculated. For example, in a DFT study of a bioactive benzoxazole derivative, 2-(p-bromophenyl)-5-(2-(4-(p-chlorophenyl)piperazine-1-yl)acetamido)benzoxazole (BCAB), the HOMO and LUMO were visualized to understand the electronic transitions. researchgate.net Generally, the HOMO in benzoxazole derivatives is distributed over the benzoxazole ring system, while the LUMO's location can be influenced by the nature and position of the substituents.

The introduction of electron-withdrawing groups like halogens (bromo and chloro) is expected to lower the energy of both the HOMO and LUMO. The precise energy values and the HOMO-LUMO gap for this compound would require a specific DFT calculation. However, we can infer the general effects from studies on analogous compounds. For instance, theoretical investigations on other heterocyclic systems demonstrate that halogen substitution significantly impacts the frontier orbital energies.

A smaller HOMO-LUMO gap implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This can also indicate a greater potential for intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Benzoxazole Derivative (Note: This data is for a representative benzoxazole analogue and not this compound)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Representative Benzoxazole Analogue | -6.5 | -2.1 | 4.4 |

Data is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. It provides a picture of the localized bonds and lone pairs within a molecule and quantifies the stabilizing interactions between them.

NBO analysis of benzoxazole analogues reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic system. These interactions, often described as hyperconjugative interactions, contribute to the stability of the benzoxazole ring. The presence of bromo and chloro substituents would introduce additional lone pairs and influence the electronic landscape.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate a negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate a positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the oxazole ring, as well as the bromine and chlorine atoms due to their high electronegativity and lone pairs. The hydrogen atoms of the benzene ring would likely exhibit a positive potential.

In a DFT study of the antimicrobial compound BCAB, the MEP surface was calculated to identify the reactive sites. researchgate.net Such maps are crucial for understanding how the molecule might interact with biological targets or other reactants. The specific arrangement of positive and negative regions on the MEP surface of this compound would dictate its intermolecular interactions and chemical reactivity.

Quantum Chemical Descriptors for Reactivity Assessment

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's reactivity. These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Global Reactivity Descriptors

Global reactivity descriptors are single values that characterize the reactivity of the molecule as a whole. These are often calculated from the energies of the HOMO and LUMO.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (Nu): Quantifies the nucleophilic character of a molecule. There are several ways to define and calculate this index.

For this compound, the presence of two electron-withdrawing halogen atoms would be expected to increase its electronegativity and electrophilicity index, making it a better electron acceptor. Consequently, its global hardness would likely be significant.

Table 2: Representative Global Reactivity Descriptors for an Analogous Benzoxazole Derivative (Note: This data is for a representative benzoxazole analogue and not this compound)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) (eV) | 4.3 |

| Chemical Potential (μ) (eV) | -4.3 |

| Global Hardness (η) (eV) | 2.2 |

| Global Softness (S) (eV⁻¹) | 0.45 |

| Electrophilicity Index (ω) (eV) | 4.20 |

Data is hypothetical and for illustrative purposes only.

Local Reactivity Descriptors (e.g., Fukui functions, dual descriptors)

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for identifying the most reactive sites within a molecule. These descriptors help in predicting the susceptibility of specific atoms or functional groups to electrophilic, nucleophilic, or radical attacks.

While specific studies on the Fukui functions of this compound are not prevalent in publicly accessible literature, the principles can be understood from research on related compounds. For instance, in a study on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), DFT calculations were employed to analyze the molecular orbital distribution and charge density. esisresearch.org This analysis indicated that the carbonyl and NH2 groups, along with the bromine atom, were significant reactive centers. esisresearch.org

Fukui functions (f(r)) quantify the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of sites prone to:

Nucleophilic attack: Indicated by the Fukui function f+(r).

Electrophilic attack: Indicated by the Fukui function f-(r).

Radical attack: Indicated by the Fukui function f0(r).

Molecular Dynamics and Docking Simulations for In Vitro Biological Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the potential interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. These methods predict the binding affinity and mode of interaction, offering insights into the molecule's potential pharmacological activity.

Several studies on benzoxazole analogues have utilized these simulation techniques to identify potential biological targets.

Antimicrobial Targets: In a study of novel 2-substituted benzoxazole derivatives, molecular docking was used to investigate their potent antimicrobial action against E. coli. The simulations identified the DNA gyrase enzyme as a likely target, with the benzoxazole derivatives fitting into the chlorobiocin binding site. nih.gov Similarly, docking studies on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide suggested that it might exhibit inhibitory activity against the GyrB complex. esisresearch.org

Anticancer Targets: A series of novel 4-chloro-1,3-benzoxazole derivatives were synthesized and evaluated as potential anticancer agents. Molecular docking simulations were performed against the anticancer receptor 2A91 to elucidate their binding affinities and qualitatively correlate them with biological screening data. biotech-asia.org

Antiviral Targets: The antiviral potential of benzisoxazole derivatives, which are structurally related to benzoxazoles, has also been explored. For example, 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole 2 was docked against the envelope proteins VP26 and VP28 of the White Spot Syndrome Virus (WSSV). nih.gov The docking analysis revealed that polar amino acids in the pore region of these viral proteins were involved in binding the ligand. nih.gov Subsequent molecular dynamics simulations validated the influence of ligand binding, demonstrating its potential to disrupt the proteins' physiological functions. nih.gov

These studies collectively highlight that the benzoxazole scaffold is a versatile framework for interacting with a range of biological targets. The specific substitutions, such as the bromo and chloro groups on the benzene ring of this compound, would critically influence the binding affinity and specificity for different receptors.

Table 1: Examples of Molecular Docking Studies on Benzoxazole Analogues

| Compound/Analogue Class | Biological Target | Key Findings |

| 2-Substituted Benzoxazoles | DNA Gyrase (E. coli) | Derivatives showed potential inhibition by binding to the chlorobiocin site. nih.gov |

| 4-Chloro-1,3-benzoxazole Derivatives | Anticancer Receptor 2A91 | Binding affinities were examined to correlate with anticancer activity. biotech-asia.org |

| N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | GyrB complex | Docking suggested potential inhibitory activity against this bacterial enzyme. esisresearch.org |

| 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole | WSSV envelope proteins (VP26, VP28) | Ligand binding in the protein pore region was identified, suggesting a mechanism for antiviral action. nih.gov |

Excited-State Properties and Spectroscopic Simulations (e.g., UV-Vis, NMR, IR)

Computational simulations of spectroscopic properties are vital for interpreting experimental data and understanding the electronic and structural characteristics of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict excited-state properties and simulate spectra. esisresearch.org

UV-Vis Spectroscopy: The absorption properties of benzoxazole derivatives are a key area of investigation. Studies on 2-(2'-hydroxyphenyl) benzoxazoles show maximum absorption wavelengths (λmax) in the UVA and UVB range (336 to 374 nm). scielo.br Computational simulations can predict these electronic transitions, which are typically π → π* in nature. researchgate.net For instance, the excited-state behavior of some benzoxazole derivatives involves an intramolecular proton transfer (ESIPT), leading to a large Stokes' shift in fluorescence, a phenomenon that can be modeled computationally. miami.edu Simulating the UV-Vis spectrum of this compound would help in understanding how the halogen substituents affect its photophysical properties.

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations are indispensable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. esisresearch.org Numerous studies on substituted benzoxazoles have successfully used DFT methods (e.g., B3LYP functional) to compute vibrational frequencies. esisresearch.orgesisresearch.org These calculations help in assigning specific bands to molecular motions, such as C-H stretching, C=N stretching of the oxazole ring, and vibrations of the benzene ring. For halogenated benzoxazoles, these simulations are particularly useful for identifying the vibrational modes associated with the C-Br and C-Cl bonds. For example, in a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, theoretical calculations were in good agreement with experimental FT-IR and FT-Raman spectra. esisresearch.org

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are a standard method for predicting NMR chemical shifts (¹H and ¹³C). esisresearch.org These predictions are highly valuable for confirming the structure of newly synthesized compounds. For various benzoxazole derivatives, calculated chemical shifts have shown excellent correlation with experimental data, aiding in the correct assignment of proton and carbon signals. nih.govnih.gov For this compound, simulations would predict the chemical shifts for the aromatic protons and carbons, showing the electronic influence of the two different halogen atoms on the benzoxazole core.

Table 2: Simulated vs. Experimental Vibrational Frequencies for 2-(p-nitrobenzyl) benzoxazole (A Representative Analogue)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (SDD) (cm⁻¹) |

| C-H stretch (phenyl) | 3080 | 3075 | 3085 |

| C=N stretch (oxazole) | 1630 | 1632 | 1631 |

| C=C stretch (aromatic) | 1599 | 1601 | 1600 |

| Asymmetric C-O-C stretch | 1268 | 1268 | 1241 |

| Symmetric C-O-C stretch | - | - | 1075 |

| Methylene (CH₂) wagging | - | 1287 | 1288 |

| Data derived from a study on a related benzoxazole derivative. esisresearch.org |

Structure Activity Relationship Sar Studies of Halogenated 1,3 Benzoxazole Scaffolds in in Vitro Biological Systems

Design Principles for Investigating Halogenated Benzoxazole (B165842) Analogues

The design of halogenated benzoxazole analogues is a strategic process in medicinal chemistry aimed at optimizing the therapeutic potential of this scaffold. biotech-asia.org The introduction of halogens is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The core principle behind incorporating halogens like bromine and chlorine into the benzoxazole framework lies in their ability to alter electronic effects, lipophilicity, and steric profile, which in turn can enhance binding affinity to biological targets and improve metabolic stability. researchgate.net

Key design considerations include:

Modulation of Lipophilicity: Halogens can significantly increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and access target sites. The choice between bromine and chlorine allows for fine-tuning of this property.

Steric Bulk: The size of the halogen atom (bromine being larger than chlorine) can be used to probe the steric requirements of a binding pocket. A larger halogen may provide a better fit in some targets while being detrimental in others.

Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a compound.

The synthesis of these analogues often involves the reaction of substituted 2-aminophenols with various reagents to construct the benzoxazole ring system. nih.govnih.gov The strategic placement of the halogen atoms on the starting 2-aminophenol (B121084) dictates their final position on the benzoxazole core. This allows for the systematic investigation of how halogenation at different positions impacts biological activity.

Influence of Halogen Atom Position and Nature (Bromine, Chlorine) on Biological Activity Profiles in vitro

The position and nature of the halogen atom on the 1,3-benzoxazole ring have a profound impact on the resulting biological activity. The specific placement of bromine and chlorine can lead to significant variations in potency and selectivity across different biological assays.

For instance, in the context of antimicrobial activity, the presence and position of halogens can dramatically alter the efficacy against various bacterial and fungal strains. nih.gov Studies on a series of 2-substituted benzoxazoles have shown that halogen substituents on the benzoxazole nucleus can enhance antimicrobial properties. nih.gov The introduction of a bromine atom at position 7 of the benzoxazole ring has been shown to increase antifungal activity. nih.gov Specifically, a derivative with a bromine at position 7 was found to be significantly more active than its non-brominated counterpart. nih.gov

In the realm of anticancer research, the influence of halogenation is equally significant. A study on 4-chloro-1,3-benzoxazole derivatives revealed that these compounds exhibit notable cytotoxic activity against cancer cell lines like MCF-7. biotech-asia.org The antiproliferative activity of benzoxazole derivatives is often sensitive to the substitution pattern on the benzoxazole ring. For example, in a series of 2-aryl-4-benzoyl-imidazole analogs, a bromine on the para-position of an aryl ring was well-tolerated and showed comparable activity to its chlorine counterpart. nih.gov This highlights that both bromine and chlorine can be favorable substituents in certain positions for achieving potent antiproliferative effects.

Furthermore, the nature of the halogen can also dictate the type of biological activity observed. For example, in a series of benzoxazole derivatives evaluated for 5-HT3 receptor partial agonist activity, 5-chloro derivatives exhibited increased potency and lowered intrinsic activity. acs.org This demonstrates that the electronic and steric properties imparted by the chlorine atom at a specific position can fine-tune the interaction with a G-protein coupled receptor.

The following interactive table summarizes the observed influence of halogen substitution on the biological activity of various benzoxazole derivatives based on literature findings.

| Compound Class | Halogen (Position) | Biological Activity | Observation |

| 2-Substituted Benzoxazoles | Bromine (7) | Antifungal | Increased activity compared to non-brominated analogue. nih.gov |

| 4-Chloro-1,3-benzoxazoles | Chlorine (4) | Anticancer (MCF-7) | Exhibited notable cytotoxic activity. biotech-asia.org |

| 2-Aryl-4-benzoyl-imidazoles | Bromine (para on aryl) | Antiproliferative | Comparable activity to chlorine analogue. nih.gov |

| 2-Substituted Benzoxazoles | Chlorine (5) | 5-HT3 Partial Agonist | Increased potency and lower intrinsic activity. acs.org |

Correlation between Substituent Effects and In Vitro Biological Efficacy (e.g., antiproliferative, antimicrobial, enzyme inhibition)

The biological efficacy of halogenated benzoxazoles is intrinsically linked to the electronic and steric effects of the substituents. The electron-withdrawing or electron-donating nature of groups on the benzoxazole scaffold, along with their size and position, can dictate the potency of antiproliferative, antimicrobial, and enzyme inhibitory activities.

Antiproliferative Efficacy:

Antimicrobial Efficacy:

The antimicrobial activity of benzoxazole derivatives is also strongly correlated with substituent effects. The presence of specific substituents can lead to broad-spectrum antibacterial and antifungal activity. nih.gov For instance, certain 2-substituted benzoxazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a bromine atom has been shown to be particularly effective in increasing antifungal activity. nih.gov The structure-activity relationship suggests that the electronic nature of the substituent plays a crucial role in the antimicrobial mechanism, which can involve the inhibition of essential enzymes like DNA gyrase. nih.gov

Enzyme Inhibition:

Halogenated benzoxazoles have also been investigated as inhibitors of various enzymes. For example, they have been explored as inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. nih.gov The inhibitory potency of these compounds is highly dependent on the nature and position of the substituents on the benzoxazole ring. Molecular docking studies have revealed that specific substitutions can lead to favorable interactions within the enzyme's active site. nih.gov

The following interactive table provides examples of how substituent effects correlate with in vitro biological efficacy in halogenated benzoxazoles.

| Biological Efficacy | Substituent Effect | Observation |

| Antiproliferative | Electron-withdrawing groups (halogens) | Generally enhances cytotoxic activity. researchgate.netnih.gov |

| Antimicrobial | Electron-withdrawing groups (bromine) | Can significantly increase antifungal potency. nih.gov |

| Enzyme Inhibition (DprE1) | Specific halogen substitutions | Crucial for potent inhibitory activity. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Benzoxazole Scaffolds

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the key structural features responsible for the biological activity of a series of compounds. researchgate.net These approaches are particularly valuable in the design of novel benzoxazole derivatives with enhanced potency and selectivity.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific biological target. researchgate.net For halogenated benzoxazoles, the halogen atoms themselves can be considered important pharmacophoric features, contributing to hydrophobic interactions or even forming halogen bonds with the target protein.

Ligand-based drug design often begins with a set of known active compounds, from which a pharmacophore model is generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired structural features. For example, pharmacophore models have been successfully generated for benzoxazole derivatives to identify potent anticancer agents. nih.gov These models can help in understanding why certain compounds are active while others are not, and guide the design of new analogues with improved activity.

The general principles of applying these methods to benzoxazole scaffolds include:

Identification of a training set: A group of benzoxazole derivatives with known biological activities is selected.

Feature identification: The common structural features among the most active compounds are identified.

Pharmacophore generation: A 3D model representing the spatial arrangement of these features is created.

Model validation: The model is tested for its ability to distinguish between active and inactive compounds.

Virtual screening or de novo design: The validated model is used to search for new potential drug candidates.

These computational approaches, in conjunction with synthetic chemistry and biological testing, provide a rational framework for the development of novel halogenated benzoxazole derivatives with tailored biological activities.

Broader Research Applications of 6 Bromo 4 Chloro 1,3 Benzoxazole As a Synthetic Intermediate and Advanced Material Precursor

Utilization as a Key Building Block in Complex Organic Synthesis

The benzoxazole (B165842) core is a fundamental scaffold in medicinal chemistry and organic synthesis, frequently used as a starting material for the creation of larger, more complex, and often biologically active molecules. biotech-asia.orgresearchgate.net The strategic placement of bromo and chloro substituents on the 6-Bromo-4-chloro-1,3-benzoxazole molecule provides specific reactive handles for chemists to exploit in building intricate molecular architectures. These halogens can participate in a variety of cross-coupling reactions, allowing for the introduction of new functional groups and the extension of the molecular framework.

Research into benzoxazole synthesis demonstrates that various substituents, including methyl, chloro, bromo, and nitro groups, are well-tolerated in optimized reaction conditions. organic-chemistry.org This tolerance is crucial as it allows for the use of precursors like this compound in established synthetic pathways. Methodologies for synthesizing benzoxazole derivatives are diverse and include the condensation of 2-aminophenols with a range of carbonyl compounds such as aldehydes, ketones, and acids. nih.gov

Specific synthetic strategies where a bromo-substituted benzoxazole could be a key intermediate include:

One-pot domino reactions: For instance, a versatile domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides has been successfully applied to the synthesis of various benzoxazoles. organic-chemistry.org

Intramolecular cyclization: Ligand-free synthesis of substituted benzoxazoles can be achieved via the intramolecular cyclization of o-bromoaryl derivatives, a reaction catalyzed by copper(II) oxide nanoparticles. organic-chemistry.org

The ultimate goal of using such building blocks is often the efficient and high-yield synthesis of novel compounds with potential therapeutic applications. biotech-asia.org The benzoxazole motif is found in a range of pharmacologically active agents, highlighting the importance of versatile starting materials like this compound in drug discovery and development. biotech-asia.orgnih.gov

Table 1: Related Synthetic Intermediates and Derivatives

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| This compound | 1226067-99-7 | C₇H₃BrClNO | Key building block. biosynth.com |

| 4-Bromo-6-chloro-1,3-benzoxazole | 1226068-22-9 | C₇H₃BrClNO | Isomeric building block. shachemlin.com |

| 2-Chloro-6-bromo-4-fluoro-1,3-benzoxazole | 1936266-29-3 | C₇H₂BrClFNO | Fluorinated synthetic intermediate. bldpharm.com |

| 6-Bromo-1,3-benzoxazole | 375369-14-5 | C₇H₄BrNO | Parent bromo-benzoxazole structure. synquestlabs.com |

| 7-Bromo-4-chloro-1,3-benzoxazole | 1820707-32-1 | C₇H₃BrClNO | Isomeric building block. sigmaaldrich.com |

Role in the Development of Functional Materials (e.g., optical applications, fluorescent probes)

The rigid, planar, and conjugated structure of the benzoxazole ring system is not only pivotal for biological interactions but also imparts valuable photophysical properties. nih.govfrontiersin.org This makes benzoxazole derivatives, and by extension this compound, promising candidates for the development of functional materials, particularly those with optical applications. biotech-asia.org

Benzoxazole-containing compounds have been investigated for their use as:

Fluorescent Probes: The 2,1,3-benzoxadiazole core, a related heterocycle, is noted for its use as a fluorophore in designing fluorescent probes that are responsive to specific analytes. frontiersin.org The extended conjugation in such systems often leads to strong fluorescence. The principles governing these properties can be extrapolated to the benzoxazole scaffold.

Optical Brightening Agents: The inherent fluorescence of some benzoxazole derivatives makes them suitable for use as whitening agents in various materials. biotech-asia.org

Dye Lasers: Certain benzoxazole derivatives are utilized in dye lasers, which are valued for their tunability and broad wavelength coverage. biotech-asia.org

Organic Plastic Scintillators: These are materials that emit light upon exposure to ionizing radiation, and some benzoxazole derivatives have found use in this application. biotech-asia.org

The synthesis of new fluorophores often involves creating donor-π-acceptor (D-π-A) systems to induce intramolecular charge transfer (ICT), which is a key mechanism for fluorescence. frontiersin.org The this compound molecule can serve as a foundational unit (the acceptor or part of the π-conjugated system) that can be chemically modified to create such advanced materials. For example, a related compound, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, was synthesized for use as an analytical reagent, demonstrating how a bromo-substituted benzazole can be incorporated into a larger dye molecule with specific optical absorption properties. researchgate.net The electronic properties of the benzoxazole core, modified by the electron-withdrawing effects of the bromo and chloro substituents, can be fine-tuned through further synthesis to control the absorption and emission wavelengths, making them adaptable for specific sensing or optical device applications. mdpi.com

Table 2: Compounds and Scaffolds for Functional Materials

| Compound/Scaffold Name | Key Feature/Application | Related Research Finding |

|---|---|---|

| Benzoxazole | Core structure for functional materials | Possesses optical applications as photo-luminescents and in dye lasers. biotech-asia.org |

| 2,1,3-Benzoxadiazole (BOX) | Fluorophore unit | Used in the design of analyte-responsive fluorescent probes. frontiersin.org |

| 2,1,3-Benzothiadiazole (BTD) | Versatile fluorophore building block | Used to design optical detection devices for various analytes. mdpi.com |

Advanced Analytical and Spectroscopic Characterization Methodologies for Benzoxazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and various 2D NMR techniques, stands as a cornerstone for the structural analysis of 6-Bromo-4-chloro-1,3-benzoxazole.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The substitution on the benzene (B151609) ring influences the electron density and thus the shielding of the remaining protons. Typically, protons on a benzoxazole (B165842) ring system appear in the downfield region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to assign the signals of adjacent protons on the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. These techniques are crucial for differentiating between isomers and confirming the substitution pattern of the benzoxazole core. researchgate.net

A representative, though not specific, data table for related benzoxazole derivatives is shown below to illustrate the type of data obtained from NMR spectroscopy.

| Technique | Observed Chemical Shifts (ppm) and Couplings (Hz) for a Substituted Benzoxazole Derivative |

| ¹H NMR | δ 8.55 (dd, J = 8.5, 1.0 Hz, 1H), 7.75 (dd, J = 8.0, 1.5 Hz, 1H), 7.40 (m, 2H), 7.30 (m, 1H) |

| ¹³C NMR | δ 168.2, 155.7, 146.2, 143.1, 134.0, 129.0 (2C), 128.8 (2C), 127.4, 119.8, 118.0 |

This table is illustrative and not specific to this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the purity of the synthesized this compound. The retention time from the LC provides an additional identifier for the compound. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. For halogenated compounds, the isotopic pattern is a key identifier. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of the compound, confirming the presence of bromine and chlorine atoms based on their precise masses and characteristic isotopic distributions. For this compound (C₇H₃BrClNO), the expected isotopic pattern would show contributions from the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), resulting in a distinctive cluster of peaks for the molecular ion. jrespharm.com

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the halogen atoms, the CO group, or cleavage of the oxazole (B20620) ring, providing further confirmation of the compound's identity.

A hypothetical HRMS data table for this compound is presented below.

| Technique | Parameter | Value |

| HRMS (ESI) | Calculated m/z for C₇H₃BrClNO [M+H]⁺ | [Value corresponding to the exact mass] |

| HRMS (ESI) | Found m/z | [Experimentally determined exact mass] |

Specific values are not available from the search results.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting crystal structure would unambiguously confirm the connectivity and substitution pattern of the molecule. For instance, studies on similar benzoxazole derivatives have revealed detailed structural information, including the planarity of the benzoxazole ring system and the conformation of substituents. researchgate.netnih.govnih.gov

The crystallographic data obtained would include:

| Parameter | Description |

| Crystal System | The crystal system (e.g., triclinic, monoclinic, etc.) |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Z | The number of molecules per unit cell. |

Specific crystallographic data for this compound is not available in the provided search results.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) and Electronic Spectroscopy (UV-Vis) for Structural Confirmation

Vibrational and electronic spectroscopy provide further confirmation of the functional groups and electronic structure of this compound.

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy: FTIR and FT-Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light results in a spectrum with bands corresponding to specific molecular vibrations. For this compound, characteristic vibrational bands would include:

C=N stretching: Typically observed in the region of 1500-1650 cm⁻¹.

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazole ring.

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1400-1600 cm⁻¹ region.

C-Br and C-Cl stretching: These vibrations occur in the fingerprint region, typically below 800 cm⁻¹. For example, C-Cl stretching is often observed around 738 cm⁻¹ and C-Br stretching around 576 cm⁻¹. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with the experimental spectra for a more detailed assignment of the observed bands. nih.govesisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophoric system of the molecule. The benzoxazole ring system is a chromophore, and the presence of halogen substituents will influence the position and intensity of the absorption maxima (λ_max). The electronic spectrum of a benzoxazole derivative typically shows absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net

A representative table of spectroscopic data is provided below.

| Technique | Characteristic Absorption Bands (cm⁻¹ or nm) |

| FTIR (cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~1600 (C=N stretch), ~1550, 1450 (aromatic C=C stretch), <800 (C-Br, C-Cl stretch) |

| UV-Vis (nm) | λ_max values corresponding to π → π* transitions in the benzoxazole system. |

This table contains typical ranges and is not specific to this compound.

An exploration of the forward-looking research and potential applications surrounding the chemical compound this compound reveals significant opportunities in synthesis, computational chemistry, pharmacology, and materials science. The inherent structural characteristics of the benzoxazole scaffold, combined with the specific halogen substitutions of this molecule, position it as a valuable building block for future scientific and technological advancements.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-chloro-1,3-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated benzoxazoles typically involves cyclocondensation or sequential halogenation. For example:

- Cyclocondensation : Azizian et al. (2016) demonstrated that TiCl3OTf in ethanol at room temperature efficiently promotes benzoxazole ring formation via cyclization of ortho-halo-substituted precursors .

- Halogenation : Jayanna et al. (2013) synthesized chloro-substituted benzoxazoles using multi-step halogenation, where bromine and chlorine are introduced via electrophilic substitution or metal-catalyzed cross-coupling .

- Optimization : Key parameters include solvent polarity (e.g., ethanol for mild conditions), catalyst loading (e.g., 10 mol% TiCl3OTf), and temperature control (room temperature minimizes side reactions).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm halogen integration (e.g., deshielded aromatic protons adjacent to halogens) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 235.914 for CHBrClNO) .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths and angles, as shown for analogous compounds like 2-Amino-5-chloro-1,3-benzoxazole (monoclinic, P2/n space group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis of halogenated benzoxazoles?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray data. For example, crystallography (SHELX programs) can confirm static structures where NMR suggests fluxional behavior .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometries, aiding in reconciling experimental vs. theoretical data .

- Data Triangulation : Use statistical validation (e.g., R-factor in crystallography) and replicate experiments to identify systematic errors .

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives in vitro?

- Methodological Answer :

- Targeted Assays : Screen against enzymes (e.g., kinases) or receptors using fluorescence polarization or radioligand binding assays. For example, Geiger et al. (2012) evaluated benzimidazole analogs via IC determination in enzyme inhibition studies .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects. Ensure proper controls (DMSO vehicle) and dose-response curves .

- ADME-Tox : Assess metabolic stability (microsomal incubation) and membrane permeability (Caco-2 monolayers) to prioritize lead compounds .

Q. How do bromo and chloro substituents influence the electronic properties of the benzoxazole core, and what experimental approaches quantify these effects?

- Methodological Answer :

- Electron-Withdrawing Effects : Halogens decrease electron density at the benzoxazole ring, altering reactivity in nucleophilic substitutions.

- Cyclic Voltammetry : Measure redox potentials to quantify electronic effects (e.g., bromine increases oxidation potential by 0.2 V vs. chloro) .

- UV-Vis Spectroscopy : Monitor shifts in charge-transfer transitions (e.g., 270 nm → 290 nm with bromine substitution) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for halogenated benzoxazoles?

- Methodological Answer :

- Reproducibility Checks : Replicate methods under identical conditions (solvent purity, inert atmosphere).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dihalogenated isomers) that may reduce yields .

- Catalyst Screening : Compare TiCl3OTf (Azizian et al.) vs. Lewis acids like FeCl, which may improve regioselectivity .

Methodological Tables

Table 1 : Key Synthetic Approaches for Halogenated Benzoxazoles

| Method | Catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|

| Cyclocondensation | TiCl3OTf, EtOH, RT | Efficient ring formation, mild conditions | |

| Electrophilic Halogenation | Br, AcOH | High regioselectivity for para-substitution | |

| Cross-Coupling | Pd(PPh), DMF | Introduces bromine via Suzuki-Miyaura |

Table 2 : Structural Parameters from X-ray Crystallography (Analogous Compounds)

| Compound | Space Group | Bond Length (C-Br) | Reference |

|---|---|---|---|

| 2-Amino-5-chloro-1,3-benzoxazole | P2/n | 1.89 Å | |

| 5,7-Dichloro-1,3-benzoxazole | P2/c | 1.76 Å (C-Cl) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.